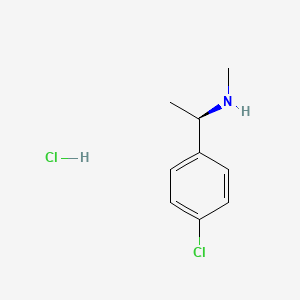

(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride

Description

(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride is a chiral amine derivative with a 4-chlorophenyl substituent. Its molecular formula is C₉H₁₃Cl₂N (or C₉H₁₂ClN·HCl), and it has a molecular weight of 206.11 g/mol . Key identifiers include:

- CAS Numbers: 29850-85-9 (primary) and 2250243-37-7 (alternative) .

- IUPAC Name: (1R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride.

- Synonyms: [(1R)-1-(4-Chlorophenyl)ethyl]methylamine hydrochloride, MFCD30535900, PubChem CID 127264621 .

The compound’s structure features a stereogenic center at the C1 position (R-configuration), a 4-chlorophenyl ring, and a methylamine group. Safety data indicate warnings for toxicity (H302: harmful if swallowed), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Properties

IUPAC Name |

(1R)-1-(4-chlorophenyl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFAFYJSZXBEBR-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Cl)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Reaction

- The synthesis typically begins with 4-chlorobenzaldehyde as the aromatic precursor.

- This aldehyde undergoes reductive amination with methylamine to form the corresponding amine intermediate.

- A common reducing agent used in this step is sodium cyanoborohydride (NaBH3CN) , which selectively reduces the imine intermediate formed between 4-chlorobenzaldehyde and methylamine to yield a racemic mixture of 1-(4-chlorophenyl)-N-methylethanamine.

Chiral Resolution or Asymmetric Synthesis

- Since the initial reductive amination produces a racemic mixture, obtaining the (R)-enantiomer requires chiral resolution techniques or asymmetric synthesis methods.

- Chiral resolution can be achieved using classical methods such as crystallization with chiral acids or chromatographic separation on chiral stationary phases.

- Alternatively, asymmetric catalytic hydrogenation or enantioselective reductive amination using chiral catalysts can directly produce the (R)-enantiomer with high enantiomeric excess.

- These methods require careful control of reaction conditions to maximize stereoselectivity and yield.

Hydrochloride Salt Formation

- The isolated (R)-enantiomer is converted into its hydrochloride salt by treatment with hydrochloric acid (HCl) .

- This step improves the compound’s stability, solubility, and handling properties.

- The salt formation is typically performed by bubbling dry HCl gas into a solution of the free base or by adding a solution of HCl in an appropriate solvent such as ethanol or ether.

Industrial Scale Production

- Industrial synthesis employs continuous flow reactors to ensure consistent quality, precise control of temperature, pressure, and reagent flow rates.

- Automation and real-time monitoring optimize reaction efficiency and reproducibility.

- Scale-up also involves considerations for solvent choice, purification methods, and waste management to meet regulatory standards.

Detailed Preparation Procedure Summary Table

| Step | Process Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Reductive amination of 4-chlorobenzaldehyde | 4-chlorobenzaldehyde, methylamine, sodium cyanoborohydride, solvent (e.g., methanol) | Forms racemic 1-(4-chlorophenyl)-N-methylethanamine |

| 2 | Chiral resolution or asymmetric synthesis | Chiral acids for crystallization or chiral catalysts for asymmetric reductive amination | Yields (R)-enantiomer with high enantiomeric excess |

| 3 | Hydrochloride salt formation | Hydrochloric acid gas or HCl solution in ethanol/ether | Produces (R)-1-(4-chlorophenyl)-N-methylethanamine hydrochloride salt |

Research Findings and Analytical Data

- The reductive amination step is well-documented to proceed efficiently under mild conditions with sodium cyanoborohydride, minimizing side reactions.

- Chiral resolution methods often yield moderate to high enantiomeric purity but can be labor-intensive.

- Asymmetric synthesis routes using chiral catalysts have been shown to improve enantiomeric excess and reduce purification steps.

- The hydrochloride salt typically crystallizes as a stable solid with melting points reported around 103–107 °C, consistent with literature data for similar compounds.

- Analytical techniques such as NMR, HPLC with chiral columns, and optical rotation measurements are employed to confirm structure and enantiomeric purity.

Solubility and Stock Solution Preparation

- The hydrochloride salt is soluble in polar solvents such as water, ethanol, and DMSO.

- For experimental and formulation purposes, stock solutions can be prepared at various concentrations (e.g., 1 mM, 5 mM, 10 mM) by dissolving precise amounts of the hydrochloride salt in appropriate solvents, ensuring complete dissolution by vortexing, ultrasound, or gentle heating.

- A sample preparation table for stock solutions (adapted from related compounds) is as follows:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.85 | 0.97 | 0.49 |

| 5 mg | 24.26 | 4.85 | 2.43 |

| 10 mg | 48.52 | 9.70 | 4.85 |

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It undergoes nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Research

(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride serves as an important intermediate in pharmaceutical research. Its applications include:

- Neurotransmitter Interaction Studies : Preliminary studies suggest that this compound may interact with serotonin receptors, indicating potential effects on mood and cognition. Further research is necessary to fully elucidate its interaction profile and therapeutic potential .

- Monoamine Releasing Agent : The compound is known to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It achieves this through two primary mechanisms:

Medicinal Chemistry

The structural properties of this compound make it a valuable building block in the synthesis of various pharmaceuticals. Its chiral nature allows for the development of enantiomerically pure drugs, which can exhibit distinct biological activities compared to their racemic counterparts .

The biological activity of this compound has been explored in various studies:

Mechanism of Action

The mechanism of action of ®-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It primarily targets neurotransmitter receptors in the central nervous system.

Pathways Involved: The compound modulates the activity of neurotransmitters such as serotonin and dopamine, leading to its effects on mood and cognition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Chlorophenyl Groups

| Compound Name | Molecular Formula | Key Substituents/Features | Pharmacological Activity | Source |

|---|---|---|---|---|

| (R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride | C₉H₁₃Cl₂N | R-configuration, 4-Cl, methylamine | Research chemical (activity unspecified) | |

| Phenylephrine hydrochloride | C₉H₁₄ClNO₂ | 3-Hydroxy, methylamino ethanol | Sympathomimetic (decongestant) | |

| Levocetirizine hydrochloride | C₂₁H₂₅ClN₂O₃ | Piperazine, 4-chlorophenylmethyl | Antihistaminic | |

| Sibutramine hydrochloride monohydrate | C₁₇H₂₆Cl₂N₂O | Cyclobutane, dimethylamine, 4-Cl | Appetite suppressant | |

| 2-(4-Chlorophenyl)ethylamine hydrochloride | C₉H₁₃Cl₂N | Ethyl linker, 4-Cl, methylamine | Unspecified |

Key Differences:

Backbone and Functional Groups :

- The target compound has a direct ethylamine chain linked to the 4-chlorophenyl group, whereas Sibutramine incorporates a cyclobutane ring and branched alkyl chain, enhancing lipophilicity and CNS penetration .

- Levocetirizine contains a piperazine ring and ethoxyacetic acid group, contributing to its antihistaminic activity via H1-receptor antagonism .

- Phenylephrine substitutes the phenyl ring with a 3-hydroxy group , enabling α-adrenergic receptor agonism .

Stereochemistry :

Analogues with Varied Halogen or Substitution Patterns

Key Findings:

- Halogen Effects: Bromine substitution (e.g., 4-bromophenyl analogues) may alter electronic properties and binding affinity compared to chlorine . Chlorphenoxamine metabolites (e.g., hydroxylated derivatives) demonstrate reduced pharmacological activity, highlighting the importance of the intact 4-chlorophenyl group for efficacy .

- Non-Halogenated Analogues: N-Methyl-1-phenylethanamine hydrochloride lacks the 4-chloro substituent, likely reducing target specificity compared to the chlorinated parent compound .

Physicochemical and Pharmacokinetic Comparisons

Lipophilicity :

- Metabolic Stability: Chlorphenoxamine undergoes extensive hepatic metabolism (demethylation, hydroxylation), whereas the target compound’s simpler structure may confer slower degradation .

Biological Activity

(R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride, commonly referred to as (R)-4-chloroamphetamine, is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and psychoactive effects. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C9H12ClN·HCl

- Molecular Weight : 201.16 g/mol

- IUPAC Name : (R)-1-(4-Chlorophenyl)-N-methylethanamine

The compound's structure features a chlorinated phenyl ring, which is significant for its interaction with biological targets.

This compound primarily acts as a monoamine releasing agent. It is known to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This action is mediated through:

- Reuptake Inhibition : The compound inhibits the reuptake of neurotransmitters into presynaptic neurons, thereby increasing their availability in the synaptic cleft.

- Direct Release : It promotes the release of neurotransmitters from vesicles within neurons.

This dual mechanism contributes to its stimulant effects and potential psychoactive properties.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption following oral administration.

- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier effectively due to its lipophilic nature.

- Metabolism : Primarily metabolized by the liver through cytochrome P450 enzymes.

- Excretion : Excreted mainly via urine, with metabolites detectable for several days post-administration.

Neuropharmacological Effects

- Stimulant Properties : Similar to other amphetamines, it exhibits stimulant effects characterized by increased energy, alertness, and euphoria.

- Appetite Suppression : It has been noted for its appetite-suppressing qualities, making it a candidate for weight management therapies.

Case Studies

Several studies have documented the effects of this compound:

- Study on Human Subjects : A clinical trial involving healthy volunteers reported significant increases in heart rate and blood pressure after administration, alongside enhanced mood and cognitive performance metrics .

- Animal Models : Research utilizing rodent models demonstrated increased locomotor activity and exploratory behavior following administration of the compound. These results suggest potential applications in treating attention-deficit hyperactivity disorder (ADHD) and narcolepsy .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Primary Use |

|---|---|---|

| (R)-1-(4-Chlorophenyl)-N-methylethanamine | Monoamine releasing agent | Stimulant, potential ADHD treatment |

| Methamphetamine | Stronger CNS stimulant | ADHD treatment, obesity management |

| MDMA | Serotonin releasing agent | Recreational use |

Safety and Toxicity

While this compound shows promise for therapeutic use, it is essential to consider its safety profile:

Q & A

Q. How can the identity and stereochemical purity of (R)-1-(4-Chlorophenyl)-N-methylethanamine hydrochloride be confirmed experimentally?

Methodological Answer:

- Chiral HPLC : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) with a mobile phase optimized for resolution. Compare retention times with enantiomeric standards (if available) .

- NMR Spectroscopy : Analyze - and -NMR spectra for diastereotopic splitting patterns. Nuclear Overhauser Effect (NOE) experiments can confirm spatial arrangements of substituents .

- X-ray Crystallography : Resolve the absolute configuration by single-crystal diffraction, particularly for novel derivatives or disputed stereochemistry .

Q. What are the key considerations in synthesizing this compound to minimize racemization?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric synthesis techniques, such as chiral auxiliaries or transition-metal catalysts, to preserve stereochemical integrity during alkylation or amination steps .

- Low-Temperature Conditions : Conduct reactions at reduced temperatures (e.g., 0–5°C) to suppress thermal racemization, especially during nucleophilic substitutions .

- In Situ Monitoring : Use thin-layer chromatography (TLC) or inline FTIR to detect intermediates prone to racemization .

Q. Which analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Optimize ionization parameters (e.g., ESI+) and use deuterated internal standards (e.g., -methyl analogs) to enhance sensitivity and accuracy in plasma or tissue samples .

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves recovery by removing phospholipid interferences .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s metabolic stability across different in vitro models?

Methodological Answer:

- Enzyme Source Comparison : Test metabolic stability using hepatocytes from multiple species (e.g., human, rat) and recombinant CYP isoforms (e.g., CYP2D6, CYP3A4) to identify species-specific degradation pathways .

- Isotope-Labeled Studies : Synthesize - or -labeled analogs to track metabolic products via high-resolution mass spectrometry (HRMS) and differentiate artifacts from true metabolites .

Q. What strategies are effective in isolating trace impurities like N-desmethyl derivatives during synthesis?

Methodological Answer:

- Preparative HPLC : Use gradient elution with ion-pairing agents (e.g., trifluoroacetic acid) on C18 columns to separate polar impurities. Collect fractions for NMR or HRMS characterization .

- Derivatization : React residual amines with dansyl chloride or other fluorogenic agents to enhance UV detection sensitivity during impurity profiling .

Q. How does the compound’s stability profile vary under different pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions. Monitor degradation via UPLC-PDA and identify products using MS/MS .

- Kinetic Modeling : Calculate degradation rate constants () and shelf-life predictions using Arrhenius equations for accelerated stability testing .

Data Contradiction Analysis

Q. How should discrepancies in reported solubility data (e.g., DMSO vs. aqueous buffers) be addressed?

Methodological Answer:

- Standardized Protocols : Adopt USP/Ph. Eur. guidelines for solubility testing (e.g., shake-flask method with equilibration ≥24 hours) to ensure consistency .

- Co-Solvent Systems : Evaluate solubility enhancements using hydrotropic agents (e.g., sodium lauryl sulfate) or cyclodextrin inclusion complexes for poorly aqueous-soluble batches .

Q. What experimental approaches validate the compound’s receptor binding specificity amid off-target activity claims?

Methodological Answer:

- Radioligand Displacement Assays : Use -labeled ligands for serotonin/norepinephrine transporters (SERT/NET) to measure IC values. Cross-test against related receptors (e.g., dopamine D2) to assess selectivity .

- CRISPR-Cas9 Knockout Models : Validate target engagement in cell lines with knockout of putative off-target receptors (e.g., 5-HT) .

Tables for Key Data

Q. Table 1. Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Melting Point | 234°C | DSC |

| LogP | 4.12 | Shake-flask (pH 7.4) |

| Solubility in DMSO | <28.83 mg/mL | Gravimetric analysis |

Q. Table 2. Common Impurities and Resolution

| Impurity | Source | Resolution Technique |

|---|---|---|

| N-Desmethyl derivative | Incomplete methylation | Preparative HPLC |

| Diastereomers | Racemization during synthesis | Chiral SFC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.